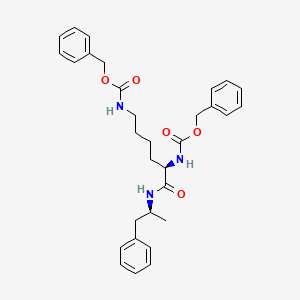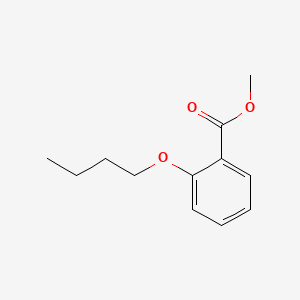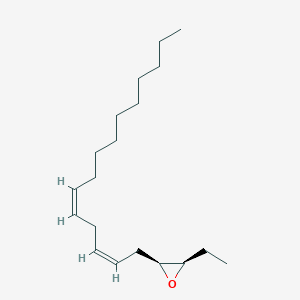
Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” is a complex glycan structure. Glycans are essential biomolecules involved in various biological processes, including cell-cell communication, immune response, and pathogen recognition. This particular glycan is characterized by multiple acetylated galactose (Gal) and N-acetylglucosamine (GlcNAc) residues, making it a unique and intricate molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and acetylation. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially glycosylated using glycosyl donors and acceptors under specific reaction conditions, such as the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex glycans often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated sugar donors to acceptor molecules. The use of recombinant DNA technology allows for the large-scale production of glycosyltransferases, facilitating the industrial synthesis of complex glycans like “this compound”.
Chemical Reactions Analysis
Types of Reactions
“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” can undergo various chemical reactions, including:
Oxidation: The oxidation of hydroxyl groups to form aldehydes or carboxylic acids.
Reduction: The reduction of carbonyl groups to form alcohols.
Substitution: The substitution of acetyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction can yield polyols.
Scientific Research Applications
“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell-cell communication and immune response.
Medicine: Explored for its potential as a biomarker for certain diseases and as a therapeutic agent.
Industry: Utilized in the development of glycan-based materials and biotechnological applications.
Mechanism of Action
The mechanism by which “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” exerts its effects involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can trigger various cellular pathways, influencing processes like cell signaling, adhesion, and immune response.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetylated glycans and glycosylated molecules, such as:
- GalNAc(b1-4)GlcNAc
- Gal(b1-3)GalNAc
- GlcNAc(b1-3)Gal
Uniqueness
“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” is unique due to its specific pattern of acetylation and glycosylation, which imparts distinct biological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H36ClNO16 |
|---|---|
Molecular Weight |
654.0 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-acetyloxy-2-(acetyloxymethyl)-6-chlorooxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36ClNO16/c1-10(29)28-19-22(20(38-13(4)32)17(42-25(19)27)8-36-11(2)30)44-26-24(41-16(7)35)23(40-15(6)34)21(39-14(5)33)18(43-26)9-37-12(3)31/h17-26H,8-9H2,1-7H3,(H,28,29)/t17-,18-,19-,20-,21+,22-,23+,24-,25+,26+/m1/s1 |
InChI Key |
CUDKECKUZKCNJP-GNIOKVDUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1Cl)COC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



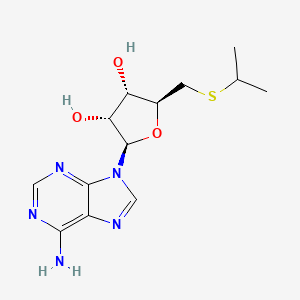
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
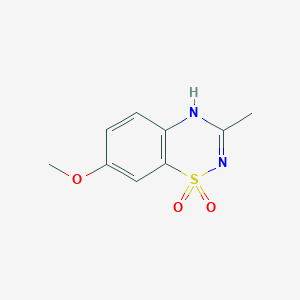
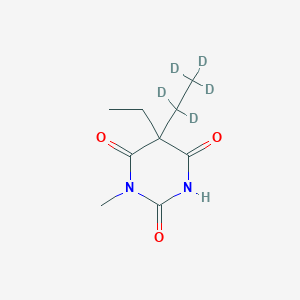
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
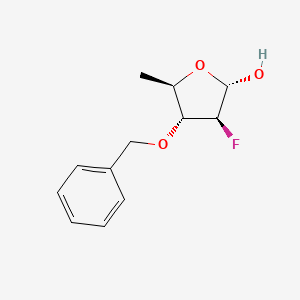

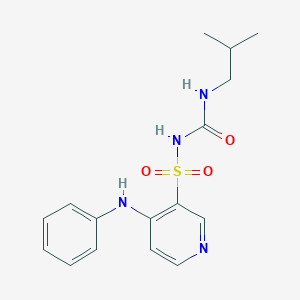
amine](/img/structure/B13413433.png)
![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
